

Potential for JNJ-19567470 tachyphylaxis or tolerance

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Compound of Interest

Compound Name: JNJ19567470

Cat. No.: B1673002

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Technical Support Center: JNJ-19567470

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-19567470, a selective, non-peptide corticotropin-releasing factor 1 (CRF1) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: Is there evidence of tachyphylaxis or tolerance to the effects of JNJ-19567470 with repeated administration?

A: Direct studies on JNJ-19567470 are not publicly available. However, preclinical studies on other CRF1 receptor antagonists suggest a low potential for the development of therapeutic tolerance to their anxiolytic-like effects. Chronic administration in rodents has been shown to maintain efficacy without a need for dose escalation. For instance, studies with the CRF1 receptor antagonist R121919 showed that its anxiolytic effects persisted after approximately four weeks of continuous treatment, indicating a lack of therapeutic tolerance.^{[1][2]} Another review of nonpeptide CRF1 antagonists concluded that little tolerance to their anxiolytic-like actions is observed with daily administration for up to 14 days in rodents.^[3]

It is important to distinguish between the lack of therapeutic tolerance and the molecular mechanisms of receptor desensitization. While the overall therapeutic effect may be sustained, the underlying cellular signaling pathways can undergo adaptive changes.

Q2: What is the difference between tachyphylaxis, tolerance, and receptor desensitization in the context of a CRF1 receptor antagonist?

A:

- **Tachyphylaxis:** Refers to a rapid decrease in response to a drug after repeated doses over a short period (minutes to hours).
- **Tolerance:** A more gradual decrease in responsiveness to a drug, requiring larger doses to produce the same effect. This typically occurs over a longer period of repeated administration (days to weeks).
- **Receptor Desensitization:** A molecular mechanism where a receptor becomes less responsive to its ligand (agonist). For G protein-coupled receptors (GPCRs) like CRF1, this can occur through phosphorylation by G protein-coupled receptor kinases (GRKs) and subsequent binding of β -arrestins, leading to receptor internalization.^{[4][5]} While typically agonist-induced, long-term blockade by an antagonist can lead to adaptive changes in the receptor signaling pathway, including potential receptor sensitization.^[6]

Q3: What are the known molecular mechanisms of CRF1 receptor desensitization?

A: CRF1 receptor desensitization is primarily an agonist-driven process. High concentrations of CRF can lead to rapid homologous desensitization of the CRF1 receptor.^{[4][7]} This process involves:

- **Phosphorylation:** G protein-coupled receptor kinases (GRKs), such as GRK2 and GRK3, phosphorylate the intracellular domains of the activated receptor.^{[4][8]}
- **β -Arrestin Binding:** Phosphorylated receptors are recognized by β -arrestins, which bind to the receptor and sterically hinder its interaction with G proteins, thus terminating the signal.^{[4][5]}
- **Internalization:** β -arrestin binding promotes the internalization of the receptor from the cell surface into endosomes via clathrin-coated pits.^[4]
- **Resensitization or Degradation:** Once internalized, the receptor can be dephosphorylated and recycled back to the cell membrane (resensitization) or targeted for degradation in

lysosomes.[4]

Heterologous desensitization can also occur, where the activation of other signaling pathways, for instance through protein kinase C (PKC), can lead to the desensitization of the CRF1 receptor.[4]

Q4: Could long-term administration of a CRF1 receptor antagonist like JNJ-19567470 lead to receptor sensitization?

A: While direct evidence for JNJ-19567470 is unavailable, it is a theoretical possibility for any antagonist. Long-term blockade of a receptor can lead to a compensatory upregulation of the receptor or sensitization of its signaling pathway.[6] One study on the chronic administration of a CRF-R1 antagonist (crinecerfont) in mice under chronic stress suggested that such a mechanism might contribute to some of the observed effects on the HPA axis.[6] Researchers should be mindful of potential rebound effects upon abrupt cessation of long-term antagonist treatment.

Troubleshooting Guides

Issue: Diminished behavioral effect observed after several weeks of continuous dosing in an animal model.

Possible Causes & Troubleshooting Steps:

- Pharmacokinetic Issues:
 - Metabolic Changes: Chronic dosing may induce metabolic enzymes, leading to faster clearance of the compound.
 - Troubleshooting: Conduct pharmacokinetic analysis at different time points during the chronic study to check for changes in drug exposure (AUC, Cmax).
- Off-Target Effects:
 - Receptor Cross-Talk: The observed effect may be indirectly influenced by other neurotransmitter systems that are undergoing adaptive changes.

- Troubleshooting: Investigate changes in other relevant neurotransmitter systems (e.g., serotonergic, GABAergic) in your experimental model.
- Behavioral Compensation:
 - Learned Behavior: The animal may have learned to compensate for the drug's effect in the specific behavioral paradigm being used.
 - Troubleshooting: Employ a battery of different behavioral tests to assess the compound's efficacy from multiple angles.

Data Presentation

Table 1: Summary of Preclinical Studies on Chronic Administration of CRF1 Receptor Antagonists and Tolerance

Compound	Species	Duration of Treatment	Behavioral Assay	Outcome on Tolerance	Reference
R121919	Rat	~4 weeks (28 days)	Defensive Withdrawal	No tolerance observed; anxiolytic effect persisted.	[1] [2]
CP-154,526	Rat	9 days	Defensive Withdrawal	No tolerance observed.	[1]
Various	Rodents	Up to 14 days	Various anxiolytic models	Little to no tolerance observed.	[3]
R121919 & Antalarmin	Aged Rats	3 months	Anxiety-related behaviors, Memory tests	Effects were preventative against stress-induced deficits, suggesting sustained action.	[9]

Experimental Protocols

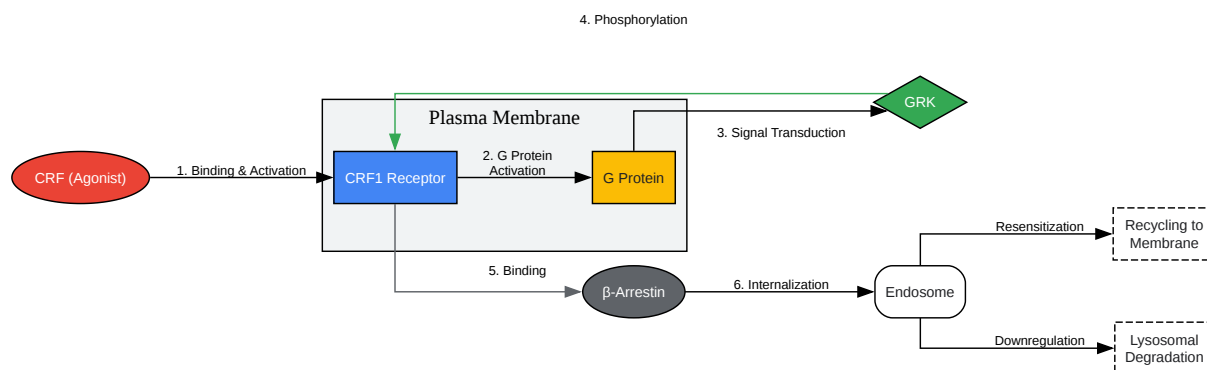
Protocol: Assessment of Therapeutic Tolerance to a CRF1 Receptor Antagonist in a Rodent Model of Anxiety

This protocol provides a general framework for assessing the development of tolerance to a CRF1 receptor antagonist using the elevated plus maze (EPM) as a behavioral endpoint.

- Animals: Male Sprague-Dawley rats (250-300g).
- Housing: Standard housing conditions with a 12:12h light-dark cycle, ad libitum access to food and water.

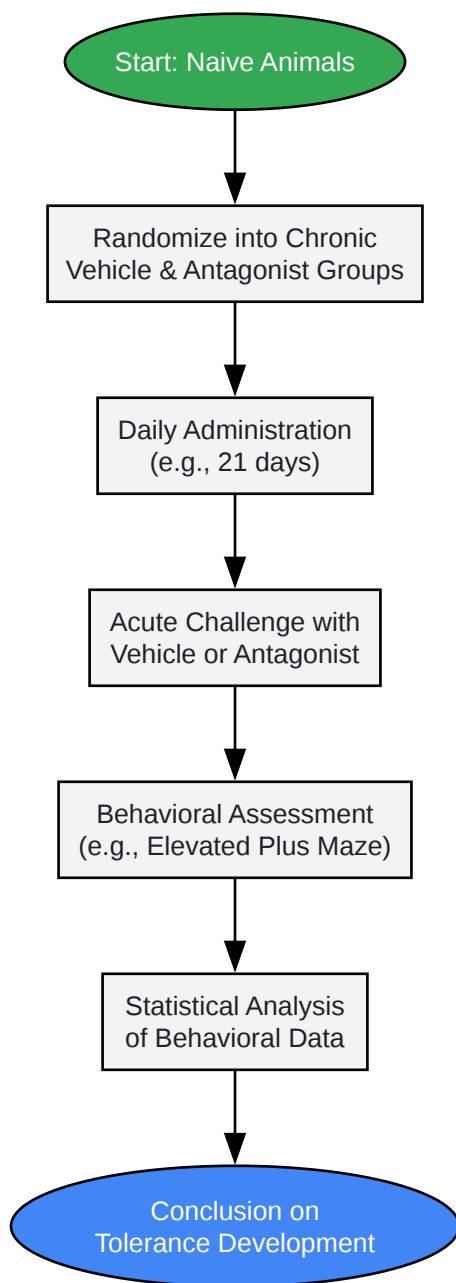
- Drug Administration:
 - Divide animals into four groups:
 - Group 1: Vehicle (chronic) + Vehicle (acute challenge)
 - Group 2: Vehicle (chronic) + Antagonist (acute challenge)
 - Group 3: Antagonist (chronic) + Vehicle (acute challenge)
 - Group 4: Antagonist (chronic) + Antagonist (acute challenge)
 - Administer the CRF1 antagonist or vehicle daily for 21 consecutive days via the appropriate route (e.g., oral gavage, intraperitoneal injection).
- Behavioral Testing (Elevated Plus Maze):
 - On Day 1, perform a baseline EPM test 60 minutes after the first dose.
 - On Day 21, perform the final EPM test 60 minutes after the last dose.
 - The EPM apparatus consists of two open arms and two closed arms elevated from the floor.
 - Place the rat in the center of the maze facing an open arm and allow it to explore for 5 minutes.
 - Record the time spent in the open arms and the number of entries into the open and closed arms. An anxiolytic effect is indicated by an increase in the time spent and entries into the open arms.
- Data Analysis:
 - Analyze the data from Day 1 and Day 21 using a two-way ANOVA.
 - A lack of significant difference in the anxiolytic effect of the antagonist between Day 1 and Day 21 would suggest the absence of tolerance development.

Visualizations



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Caption: Agonist-induced CRF1 receptor desensitization pathway.



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Caption: Experimental workflow for assessing tolerance.

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